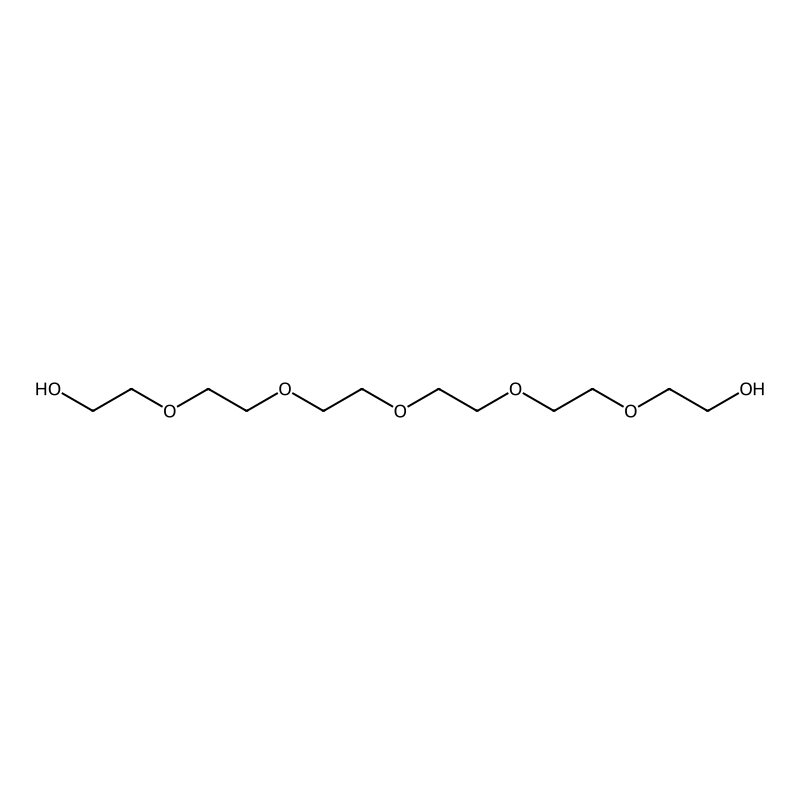

Hexaethylene Glycol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Surfactant Building Block

HEG's hydrophilic (water-loving) and lipophilic (fat-loving) properties make it a useful building block for creating surfactants. Surfactants lower the surface tension of liquids, allowing them to spread and interact with other substances more effectively. Researchers can modify HEG by attaching different functional groups to create surfactants with specific properties for various applications, such as:

- Drug Delivery Systems: HEG-based surfactants can improve the solubility and bioavailability of poorly soluble drugs, enhancing their delivery within the body [].

- Nanotechnology: HEG can be used to stabilize nanoparticles, preventing them from clumping together and improving their functionality in targeted drug delivery or bioimaging applications [].

Biological Sample Preparation

HEG's water solubility and ability to interact with biological molecules make it useful in sample preparation for various analytical techniques. Researchers can use HEG to:

- Solubilize Proteins: HEG can help dissolve proteins that are poorly soluble in water, allowing for further analysis techniques like electrophoresis or mass spectrometry [].

- Cryoprotectant: HEG can act as a cryoprotectant, protecting biological samples like cells or tissues from damage during freezing and thawing processes often used in research [].

Other Potential Applications

While less established, some ongoing research explores HEG's potential for:

- Antioxidant and Antimicrobial Properties: Studies suggest HEG might possess antioxidant and antimicrobial properties, although further investigation is needed [].

- Functional Hydraulic Fluids: HEG's hygroscopic nature (attracts water) makes it a potential candidate for hydraulic fluids with improved anti-wear properties [].

Hexaethylene glycol is a polyether compound with the chemical formula and a molecular weight of approximately 282.33 g/mol. It consists of six repeating ethylene glycol units, making it a member of the polyethylene glycol family. This compound exhibits a viscous, colorless liquid form at room temperature and is soluble in water and various organic solvents. Hexaethylene glycol is known for its hydrophilic properties, which enable it to act as a surfactant and solubilizer in various applications, particularly in pharmaceuticals and cosmetics .

The mechanism of action of HEG depends on the specific application. Here are some examples:

- Hydrolysis: It can react with acids or bases, leading to the cleavage of ether linkages.

- Esterification: Hexaethylene glycol can react with carboxylic acids to form esters, which are useful in creating biodegradable polymers.

- Condensation Reactions: It can participate in condensation reactions to form larger oligomers or polymers, especially when reacted with diisocyanates or other reactive monomers .

Hexaethylene glycol exhibits low toxicity and is generally regarded as safe for use in pharmaceuticals and cosmetics. Its biological activities include:

- Lubrication: It is used as a lubricant in ophthalmic solutions to relieve dryness and irritation of the eyes.

- Surfactant Properties: Hexaethylene glycol acts as a nonionic surfactant, reducing surface tension and enhancing the penetration of other compounds through biological membranes .

- Antimicrobial Activity: Some studies suggest that low molecular weight glycols can exhibit antibacterial properties, although specific data on hexaethylene glycol's efficacy is limited .

Hexaethylene glycol can be synthesized through various methods:

- Polymerization of Ethylene Oxide: The most common method involves the polymerization of ethylene oxide in the presence of water or other initiators under controlled conditions. This process allows for the formation of hexaethylene glycol through the sequential addition of ethylene oxide units.

- Chemical Modification: Existing polyethylene glycols can be chemically modified to produce hexaethylene glycol by selective reactions that introduce hydroxyl or ether functionalities .

- Ionic Liquid Formation: Recent advancements have led to the synthesis of hexaethylene glycol-based ionic liquids, which serve as effective catalysts in organic reactions .

Research has indicated that hexaethylene glycol interacts favorably with various biomolecules due to its hydrophilic nature. Interaction studies often focus on its role as a solubilizer for poorly soluble drugs, enhancing their bioavailability. Additionally, studies on its compatibility with other excipients are crucial for developing stable formulations .

Hexaethylene glycol shares similarities with several other polyethylene glycols and ethers. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethylene Glycol | Simple two-unit structure; widely used antifreeze. | |

| Diethylene Glycol | Two ethylene units; used in industrial applications. | |

| Triethylene Glycol | Three ethylene units; used as a solvent and plasticizer. | |

| Tetraethylene Glycol | Four ethylene units; used in cosmetics and lubricants. | |

| Polyethylene Glycol | Varies | A broad class; molecular weight varies significantly; versatile applications from pharmaceuticals to industrial uses. |

Hexaethylene glycol stands out due to its specific chain length and properties that make it particularly effective as a surfactant and solubilizer compared to its shorter-chain counterparts .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 37 of 73 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 36 of 73 companies with hazard statement code(s):;

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern

Cosmetics -> Solvent; Humectant

Dates

2: Saifer MG, Williams LD, Sobczyk MA, Michaels SJ, Sherman MR. Selectivity of binding of PEGs and PEG-like oligomers to anti-PEG antibodies induced by methoxyPEG-proteins. Mol Immunol. 2014 Feb;57(2):236-46. doi: 10.1016/j.molimm.2013.07.014. Epub 2013 Nov 5. PubMed PMID: 24200843.

3: Garay RP, El-Gewely R, Armstrong JK, Garratty G, Richette P. Antibodies against polyethylene glycol in healthy subjects and in patients treated with PEG-conjugated agents. Expert Opin Drug Deliv. 2012 Nov;9(11):1319-23. doi: 10.1517/17425247.2012.720969. Epub 2012 Aug 30. PubMed PMID: 22931049.